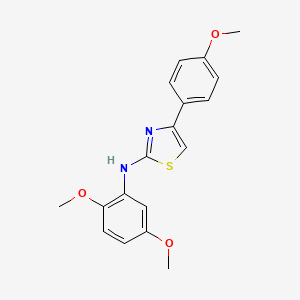![molecular formula C20H20N4O4 B5559712 2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)
2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to belong to a class of chemicals with significant pharmacological potential, given its complex structure that includes a 1,2,4-triazole moiety, a benzodioxole group, and an acetamide linkage. These structural features suggest a synthetic route involving multiple steps, each tailored to introduce specific functional groups under controlled conditions.
Synthesis Analysis
The synthesis of similar compounds typically involves the initial preparation of 4-amino-4H-1,2,4-triazole derivatives, followed by acylation with acetyl chloride in a dry solvent like benzene to introduce the acetamide group. Subsequent steps may include reactions with various aromatic aldehydes to afford the desired substituted phenyl groups. The final product's synthesis could involve cyclization reactions, particularly for introducing the benzodioxol moiety (Panchal & Patel, 2011).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Studies on pharmacokinetics and metabolism provide crucial insights into how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, research involving the metabolism of acetaminophen highlights the importance of understanding metabolic pathways and the potential for hepatotoxicity when drugs are metabolized to reactive intermediates (Andringa et al., 2008). These studies underscore the need to assess the metabolic stability and safety profile of new compounds.
Drug Interactions and Effects
Investigating the interactions between different drugs and their combined effects on the body is another critical area of research. For example, studies on the combination of midazolam and ketamine examine the cardiocirculatory and respiratory effects of drug combinations, highlighting the importance of understanding how drugs may interact and affect physiological functions (Langrehr & Erdmann, 1981). Such research is vital for ensuring the safe and effective use of multiple drugs in clinical settings.
Mechanism of Action
Understanding the mechanism of action of drugs, including receptor targeting and biochemical pathways, is fundamental to drug development. Research into how specific compounds interact with biological targets, such as the selective binding affinity of drugs to certain receptor subtypes, informs the design and optimization of new therapeutics. Studies like those on pramipexole's interaction with dopamine receptors provide insights into drug efficacy and potential therapeutic applications (Piercey et al., 1996).
Clinical Applications and Safety
Evaluating the clinical applications and safety of drugs is essential for translating laboratory findings into therapeutic interventions. Research on the effects of drugs in specific patient populations, such as the pharmacokinetics of paracetamol in elderly patients, helps in tailoring treatments to meet the needs of diverse patient groups (Liukas et al., 2011). These studies are crucial for identifying safe and effective dosing regimens.
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13(15-6-4-3-5-7-15)21-19(25)11-23-20(26)24(14(2)22-23)16-8-9-17-18(10-16)28-12-27-17/h3-10,13H,11-12H2,1-2H3,(H,21,25)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSIHXMRCIPTSS-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)N[C@H](C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)
![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)
![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)
![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)
![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)